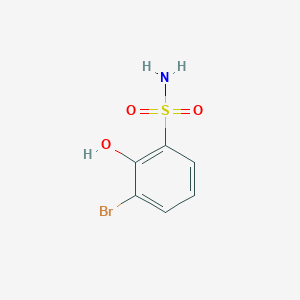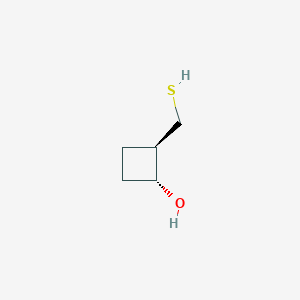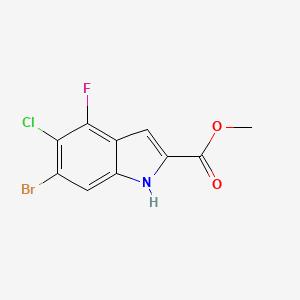
methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent halogenation steps introduce the bromine, chlorine, and fluorine atoms at specific positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Uniqueness
Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H6BrClFNO2 |
|---|---|
Poids moléculaire |
306.51 g/mol |
Nom IUPAC |
methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H6BrClFNO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)8(12)9(4)13/h2-3,14H,1H3 |
Clé InChI |
POMPUHMPBRVAER-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C(=C(C=C2N1)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
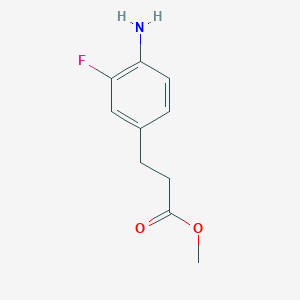
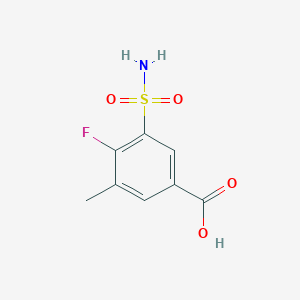

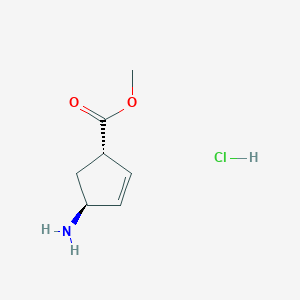
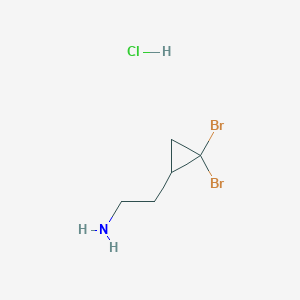
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
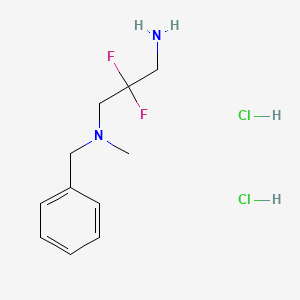
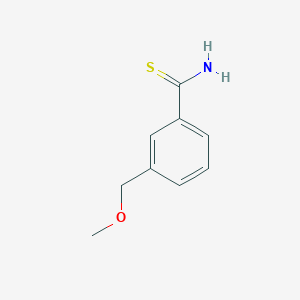
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)

![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
